4-(Piperazin-1-yl)benzoic acid dihydrochloride
Overview
Description
4-(Piperazin-1-yl)benzoic acid dihydrochloride is a chemical compound with the molecular formula C11H16Cl2N2O2. It is known for its applications in organic synthesis and pharmaceutical research. The compound is characterized by the presence of a piperazine ring attached to a benzoic acid moiety, with two hydrochloride groups enhancing its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Piperazin-1-yl)benzoic acid dihydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with piperazine in the presence of an acid-binding agent. The reaction is carried out in a suitable solvent, and the product is purified using nanofiltration membranes. Hydrogen chloride gas is then introduced to form the dihydrochloride salt, which is isolated by centrifugal filtration .
Industrial Production Methods: In industrial settings, the synthesis follows a similar route but on a larger scale. The process is optimized for high yield and purity, with the use of cost-effective raw materials and energy-efficient methods. The final product is obtained with a purity of over 99.8%, and the yield can reach up to 95% .
Chemical Reactions Analysis
Types of Reactions: 4-(Piperazin-1-yl)benzoic acid dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Hydrogen Bonding: The compound forms hydrogen bonds, particularly involving the hydrochloride groups.
Common Reagents and Conditions:
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products depend on the specific reaction conditions but can include substituted piperazine derivatives, oxidized benzoic acid derivatives, and reduced benzoic acid derivatives .
Scientific Research Applications
4-(Piperazin-1-yl)benzoic acid dihydrochloride is used in various scientific research applications:
Chemistry: As an intermediate in organic synthesis and for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Industry: In the production of specialty chemicals and as a reagent in analytical chemistry
Mechanism of Action
The mechanism of action of 4-(Piperazin-1-yl)benzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can mimic the structure of neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. This interaction can influence various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- Cetirizine ethyl ester dihydrochloride
- 1,4-Bis(4-(2,3-dichlorophenyl)piperazin-1-yl)butane dihydrochloride
Uniqueness: 4-(Piperazin-1-yl)benzoic acid dihydrochloride is unique due to its specific structure, which combines a piperazine ring with a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its solubility in water, due to the dihydrochloride groups, also enhances its applicability in various research and industrial settings .
Properties
IUPAC Name |
4-piperazin-1-ylbenzoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)9-1-3-10(4-2-9)13-7-5-12-6-8-13;;/h1-4,12H,5-8H2,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIEHDSDPUDKDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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